
harringtonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
哈灵顿碱是一种从植物榧树(Cephalotaxus fortunei)中提取的天然生物碱。 它因其强大的抗癌特性而被广泛研究,特别是在治疗血液系统恶性肿瘤,如慢性髓性白血病和急性髓性白血病方面 . 哈灵顿碱及其衍生物,包括高哈灵顿碱,由于其抑制蛋白质合成的能力,在临床环境中显示出巨大的潜力 .
准备方法
合成路线和反应条件: 哈灵顿碱主要从榧树的干叶中提取。 提取过程涉及多个步骤,包括溶剂提取和纯化 . 此外,化学合成方法已被开发用于生产哈灵顿碱及其衍生物。 这些方法通常涉及复杂的有机反应,需要对反应条件进行精确控制,以确保高产率和纯度 .
工业生产方法: 哈灵顿碱的工业生产通常涉及从榧树植物中进行大规模提取。 该过程包括收获植物材料、干燥和溶剂提取。 然后使用色谱技术对粗提物进行纯化,以分离哈灵顿碱 . 生物技术方面的进展也探索了利用细胞培养和植物内生真菌生产哈灵顿碱 .
化学反应分析
Oxidative Conjugation for Antibody Production
Harringtonine’s structure contains hydroxyl groups amenable to oxidation. Sodium periodate (NaIO₄) oxidizes its vicinal diol moiety, generating an aldehyde group at the C-8 position (termed HT3) ( ). This reactive intermediate enables covalent conjugation to carrier proteins (e.g., BSA) for monoclonal antibody (MAb) production.
Key steps :
-
Oxidation : NaIO₄ cleaves the C8–C9 bond, forming an 8-carbonyl derivative (HT3).
-
Conjugation : HT3 reacts with lysine residues on BSA via Schiff base formation, stabilized by sodium cyanoborohydride (NaBH₃CN) reduction.
The resulting MAb (1D2) exhibits high specificity for this compound, with a detection limit of 0.76 ng/mL in ELISA assays ( ).
Esterification for Enhanced Bioactivity
Structural modifications at the C-5′ position significantly alter this compound’s antiproliferative activity. Replacement of the methyl group with hydrocarbon chains via esterification improves cytotoxicity ( ).
Synthetic route :
-
Demethylation : Removal of the C-5′ methyl group.
-
Esterification : Reaction with alcohols (e.g., n-heptanol) under Mitsunobu conditions.
Activity comparison of derivatives ( ):
Derivative | Chain Length | IC₅₀ (HL-60, nM) | IC₅₀ (HeLa, μM) |
---|---|---|---|
This compound (HT) | Methyl | 50.5 | 4.0 |
Homothis compound | Ethyl | 21.8 | 1.7 |
1f (n-heptyl) | Heptyl | 9.4 | 0.4 |
The n-heptyl derivative (1f ) showed 5-fold greater potency against leukemia cells than HT, highlighting the role of hydrophobic side chains in enhancing target binding ( ).
Interaction with Ribosomal Subunits
This compound inhibits protein synthesis by binding the 60S ribosomal subunit, blocking aminoacyl-tRNA accommodation and peptide bond formation ( ).
Mechanistic insights :
科学研究应用
Antiviral Properties
Harringtonine has demonstrated significant antiviral activity against various viruses, including Zika virus, chikungunya virus, and herpes simplex virus type 1. The following sections detail these findings.
Zika Virus Inhibition
This compound exhibits potent inhibitory effects on Zika virus (ZIKV) at multiple stages of the viral life cycle:
- Mechanism of Action : It inhibits ZIKV binding, entry, replication, and release. Molecular docking studies indicate that this compound binds to the envelope proteins of ZIKV, which are crucial for viral entry into host cells .
- Efficacy : The effective concentration for inhibiting ZIKV was found to be as low as 287.94 nM, with a selectivity index of 34.73, indicating a favorable therapeutic window compared to other compounds like cephalotaxine .
Chikungunya Virus Replication
This compound's antiviral effects extend to chikungunya virus (CHIKV):
- Inhibition Mechanism : The compound inhibits CHIKV replication by affecting viral protein synthesis post-entry into host cells. Studies have shown that it significantly reduces CHIKV RNA production and protein expression .
- Dose-Dependent Effects : Research indicates that this compound exerts its antiviral effects in a dose-dependent manner, with effective concentrations around 0.24 μM .
Herpes Simplex Virus Type 1
This compound also shows efficacy against herpes simplex virus type 1 (HSV-1):
- Resistance to Acyclovir : It effectively inhibits both standard and acyclovir-resistant strains of HSV-1. The compound primarily affects the early stages of HSV-1 infection by modulating the expression of herpes virus entry mediator .
- Clinical Relevance : This property is particularly important given the rising prevalence of acyclovir-resistant HSV strains, highlighting the potential for this compound as an alternative therapeutic agent .
Anticancer Applications
In addition to its antiviral properties, this compound has been explored for its anticancer potential:
Mechanism of Action in Cancer Cells
This compound induces apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : Studies have shown that it can inhibit cell growth and induce apoptosis in HL60 cells by interfering with protein and DNA synthesis. This effect is dose- and time-dependent .
- Protein Translation Inhibition : this compound limits protein translation by blocking the ribosomal A-site, thus preventing peptide bond formation. This mechanism is similar to other known anticancer agents derived from natural sources .
Clinical Applications
This compound has been used clinically in treating acute myeloid leukemia (AML) and chronic myeloid leukemia (CML):
- Therapeutic Use : Its use in chemotherapy regimens has been documented since the early 1980s, showcasing its effectiveness against hematological malignancies .
Summary Table of Applications
作用机制
哈灵顿碱通过抑制蛋白质合成来发挥作用。 它与核糖体上的 A 位点结合,阻止翻译过程中新生肽链的延长 . 这种抑制导致多核糖体分解成单核糖体,并释放完整的珠蛋白链 . 该化合物破坏蛋白质合成的能力使其对快速分裂的癌细胞有效 .
类似化合物:
异哈灵顿碱: 另一种结构略有差异的衍生物,也表现出抗癌活性.
萘吉拉酮 C 和艾格拉汀 A: 具有类似蛋白质合成抑制特性的天然化合物.
独特性: 哈灵顿碱的独特性在于其对蛋白质合成的强烈抑制和对抗血液系统恶性肿瘤的有效性。 其衍生物,例如高哈灵顿碱,具有改善的药代动力学特性和提取率,使其在临床环境中具有价值 .
相似化合物的比较
Homoharringtonine: A derivative of this compound with a methylene group inserted in the side chain.
Isothis compound: Another derivative with slight structural differences, also exhibiting anticancer activity.
Nagilactone C and Agelastatin A: Natural compounds with similar protein synthesis inhibition properties.
Uniqueness: this compound’s uniqueness lies in its potent inhibition of protein synthesis and its effectiveness against hematological malignancies. Its derivatives, such as homothis compound, offer improved pharmacokinetic properties and extraction yields, making them valuable in clinical settings .
属性
IUPAC Name |
1-O-(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl) 4-O-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c1-26(2,32)8-9-28(33,15-22(30)35-4)25(31)38-24-21(34-3)14-27-7-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,32-33H,5-11,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVJATCHLFRDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26833-85-2 |
Source
|
Record name | Harringtonine from Cephalotaxus harringtonia | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。